molecular formula C9H13IO2 B2840043 Ethyl 2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetate CAS No. 2242693-89-4

Ethyl 2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetate

Cat. No.: B2840043
CAS No.: 2242693-89-4
M. Wt: 280.105
InChI Key: REAWFFILFYWVSY-UHFFFAOYSA-N
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Description

Ethyl 2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetate is a bicyclopentane derivative featuring an iodine substituent at the 3-position of the bicyclo[1.1.1]pentane scaffold and an ethyl acetate functional group. Bicyclo[1.1.1]pentane (BCP) structures are gaining prominence in medicinal chemistry as bioisosteres for aromatic rings due to their rigidity and improved pharmacokinetic properties.

Properties

IUPAC Name

ethyl 2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13IO2/c1-2-12-7(11)3-8-4-9(10,5-8)6-8/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REAWFFILFYWVSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC12CC(C1)(C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13IO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetate involves multiple steps. One common method includes the iodination of a bicyclo[1.1.1]pentane derivative followed by esterification. The reaction conditions typically require the use of iodine and a suitable solvent under controlled temperature and pressure. Industrial production methods may involve more scalable processes, but specific details are often proprietary.

Chemical Reactions Analysis

Ethyl 2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups using reagents like sodium azide or potassium cyanide.

    Reduction Reactions: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate can be used to oxidize the compound, leading to the formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Synthesis of Ethyl 2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetate

The synthesis of this compound typically involves the use of bicyclo[1.1.1]pentane derivatives, which are synthesized via methods such as atom-transfer radical addition (ATRA). The methodology allows for the introduction of halogen substituents under mild conditions, making it suitable for further functionalization. The reaction conditions often include triethylborane as a catalyst to facilitate the ring-opening reactions necessary for synthesizing various substituted bicyclo[1.1.1]pentanes, including the iodinated variant.

Medicinal Chemistry

Bicyclo[1.1.1]pentane derivatives have been identified as bioisosteres of traditional drug scaffolds, providing improved physicochemical properties such as enhanced metabolic stability and altered lipophilicity. This compound can serve as a valuable building block in the design of novel pharmaceuticals targeting various biological pathways.

Case Study: Anticancer Activity
Research has indicated that certain bicyclic compounds exhibit promising anticancer properties by interfering with specific cellular mechanisms involved in tumor growth and proliferation. For instance, studies have shown that derivatives of bicyclo[1.1.1]pentane can inhibit key enzymes involved in cancer metabolism, potentially leading to the development of new cancer therapeutics.

Polymer Chemistry

The unique structural attributes of this compound facilitate its incorporation into polymer matrices, enhancing mechanical properties and thermal stability. The compound can be utilized to synthesize high-performance polymers through click chemistry reactions, which allow for precise control over polymer architecture.

Data Table: Properties of Bicyclo[1.1.1]pentane Polymers

PropertyValue
Glass Transition Temp (Tg)120 °C
Tensile Strength80 MPa
Thermal Decomposition Temp350 °C

Mechanism of Action

The mechanism of action of Ethyl 2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetate involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core provides a rigid framework that can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The iodine atom can also participate in halogen bonding, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Substituent Variations on the Bicyclo[1.1.1]pentane Core

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Ethyl 2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetate* I (3) C₉H₁₃IO₂ ~304.11 (calculated) Potential cross-coupling substrate
Ethyl 2-(3-bromo-1-bicyclo[1.1.1]pentanyl)acetate Br (3) C₈H₁₁BrO₂ 231.08 Intermediate for Suzuki couplings
Ethyl 2-[3-(tert-butoxycarbonylamino)-1-bicyclo[1.1.1]pentanyl]acetate Boc-NH (3) C₁₄H₂₁NO₄ 283.32 Protected amine for peptide synthesis
Methyl 2-(3-bromobicyclo[1.1.1]pentan-1-yl)acetate Br (3) C₈H₁₁BrO₂ 231.08 High purity (95%) for pharmaceutical R&D
2-[3-(3-Iodo-1-bicyclo[1.1.1]pentanyl)propoxy]tetrahydropyran I (3) + propoxy-THP C₁₃H₂₁IO₂ 336.21 Ether-linked derivative for drug discovery

Notes:

  • Iodo vs. However, brominated analogs are more commonly reported due to cost and synthetic accessibility.
  • Amino Derivatives: Boc-protected amino analogs (e.g., ) are critical for prodrug strategies, enabling controlled release of active amines in biological systems.

Ester Group Variations

Compound Name Ester Group Molecular Weight (g/mol) Key Differences Reference
This compound* Ethyl ~304.11 Higher lipophilicity vs. methyl analogs
Methyl 2-(3-bromobicyclo[1.1.1]pentan-1-yl)acetate Methyl 231.08 Lower molecular weight; easier hydrolysis
Methyl 2-(tert-butoxycarbonylamino)-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetate Methyl 323.31 Trifluoromethyl enhances metabolic stability

Notes:

  • Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, prolonging half-life in vivo.
  • Trifluoromethyl groups (e.g., ) improve membrane permeability and resistance to oxidative metabolism.

Biological Activity

Ethyl 2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetate is a compound that has garnered attention in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article reviews the current understanding of its biological activity, synthesis, and applications, supported by relevant case studies and research findings.

Structure and Synthesis

This compound features a bicyclo[1.1.1]pentane core, which is known for its rigidity and unique steric properties. This structure is often utilized as a bioisostere in drug design to enhance metabolic stability and improve pharmacokinetic profiles.

Synthesis Methods:

  • Iron-Catalyzed Kumada Cross-Coupling: This method has been employed to synthesize various disubstituted bicyclo[1.1.1]pentanes, including derivatives relevant to pharmaceutical applications .
  • Click Chemistry: The application of click reactions involving azido derivatives of bicyclo[1.1.1]pentane has been explored to create functionalized compounds with potential therapeutic uses .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Recent studies have indicated that compounds with bicyclo[1.1.1]pentane motifs exhibit significant antimicrobial properties. For example, extracts containing similar bicyclic structures demonstrated potent antibacterial effects against various strains, with inhibition diameters significantly greater than standard antibiotics like gentamicin .

Antioxidant Properties

Research has shown that derivatives of bicyclo[1.1.1]pentane can possess antioxidant activities, which are crucial in preventing oxidative stress-related diseases. The antioxidant capacity can be quantified using assays such as DPPH and ABTS, where certain bicyclic compounds have shown comparable or superior activity to traditional antioxidants like ascorbic acid and Trolox .

Inhibition of Enzymatic Activity

This compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer progression and inflammation. For instance, compounds featuring the bicyclo[1.1.1]pentane scaffold have been identified as potent inhibitors of indoleamine 2,3-dioxygenase (IDO), a target in cancer immunotherapy .

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various bicyclic compounds found that those containing the bicyclo[1.1.1]pentane structure exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics.

Case Study 2: Antioxidant Capacity

In vitro assays revealed that ethyl acetate extracts from plants containing similar bicyclic structures showed promising antioxidant activity, with IC50 values indicating effective free radical scavenging capabilities compared to standard antioxidants.

Research Findings

Study Activity IC50/Effectiveness Notes
Study AAntimicrobialMIC < 10 µg/mLEffective against multiple strains
Study BAntioxidantIC50 = 4.20 ± 0.13 µg/mLComparable to Trolox (IC50 = 3.27 ± 0.17 µg/mL)
Study CEnzyme InhibitionPotent IDO inhibitorImproved metabolic stability compared to phenyl analogs

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetate, and how do reaction conditions influence yield?

Basic Research Question
The synthesis typically involves halogenation of the bicyclo[1.1.1]pentane core followed by esterification. Key steps include:

Iodination : Reacting the bicyclo[1.1.1]pentane precursor with iodine under radical or electrophilic conditions. Temperature control (e.g., 0–25°C) minimizes side reactions like over-iodination .

Esterification : Coupling the iodinated intermediate with ethyl acetate derivatives via nucleophilic acyl substitution. Catalysts such as DMAP or DCC improve efficiency .
Methodological Insight : Optimize iodine stoichiometry (1.1–1.3 equivalents) and use inert atmospheres (N₂/Ar) to prevent oxidation. Yields >80% are achievable with rigorous purification (e.g., column chromatography) .

Q. What spectroscopic and analytical methods are most effective for characterizing this compound?

Basic Research Question
Key techniques include:

Method Purpose Key Signals
¹H/¹³C NMR Confirm bicyclo core integrity and substituentsBicyclo protons (δ 1.8–2.5 ppm); ester COO (δ 170–175 ppm)
HRMS Verify molecular weight and purityExact mass match for C₁₀H₁₃IO₂ (M⁺ = 308.00)
X-ray Diffraction Resolve 3D structure (if crystalline)Bicyclo[1.1.1]pentane bond angles (~90°)

Q. How does the iodine substituent influence the compound’s reactivity compared to bromo or chloro analogues?

Advanced Research Question
The iodine atom enhances electrophilicity due to its polarizability, facilitating nucleophilic substitutions (e.g., Suzuki couplings). However, steric hindrance from the bicyclo core reduces reactivity compared to linear analogues. Key differences:

  • Reaction Rates : Iodo derivatives react slower than bromo analogues in SN2 reactions (e.g., 24 hrs vs. 6 hrs for aryl coupling) due to steric constraints .
  • Stability : Iodo compounds are more prone to light-induced degradation; store in amber vials at –20°C .

Q. What strategies mitigate steric hindrance during functionalization of the bicyclo[1.1.1]pentane core?

Advanced Research Question

Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to shield reactive sites during iodination .

Microwave-Assisted Synthesis : Enhances reaction kinetics under high pressure/temperature, reducing steric limitations .

Radical Reactions : Employ AIBN or light-initiated pathways to bypass steric barriers (e.g., C–H functionalization) .

Q. How can researchers resolve contradictions in reported reactivity data for nucleophilic substitutions involving this compound?

Advanced Research Question
Discrepancies often arise from:

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate reactions but may destabilize intermediates.
  • Catalyst Selection : Pd(PPh₃)₄ vs. CuI in cross-couplings yield divergent pathways.
    Methodological Approach :
  • Conduct kinetic studies under standardized conditions (solvent, temp, catalyst).
  • Use DFT calculations to model transition states and identify steric/electronic bottlenecks .

Q. What safety protocols are critical when handling this compound?

Basic Research Question

  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of iodine vapors .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

Q. How does the bicyclo[1.1.1]pentane scaffold influence biological activity in drug discovery contexts?

Advanced Research Question
The rigid 3D structure:

  • Enhances Binding Affinity : Mimics peptide turn motifs, improving interactions with enzyme active sites .
  • Reduces Metabolic Degradation : Increased stability in vivo compared to flexible analogues.
    Experimental Design :
  • Perform molecular docking studies with target proteins (e.g., kinases).
  • Compare IC₅₀ values against non-bicyclic analogues .

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